- Design and synthesis of novel N-sulfonyl-2-indole carboxamides as potent PPAR-γ binding agents with potential application to the treatment of osteoporosis, Bioorganic & Medicinal Chemistry Letters, 2006, 16(21), 5659-5663
Cas no 91348-45-7 (3-Bromoindole-2-carboxylic acid ethyl ester)
91348-45-7 structure
Product Name:3-Bromoindole-2-carboxylic acid ethyl ester
Numéro CAS:91348-45-7
Le MF:C11H10BrNO2
Mégawatts:268.106602191925
MDL:MFCD02071793
CID:61499
PubChem ID:160871171
Update Time:2024-10-26
3-Bromoindole-2-carboxylic acid ethyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 3-bromoindole-2-carboxylate
- 3-BROMOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER
- ethyl 3-bromo-1H-indole-2-carboxylate
- 1H-INDOLE-2-CARBOXYLIC ACID, 3-BROMOETHYL ESTER
- 1H-INDOLE-2-CARBOXYLICACID, 3-BROMO-, ETHYL ESTER
- 1H-INDOLE-2-CARBOXYLICACID-3-BROMOETHYLESTER
- 3-(T-BUTYLDIMETHYLSILOXY)IODOBENZENE
- 3-Bromo-1H-indole-2-carboxylic acid Ethyl Ester
- 3-BROMO-2-INDOLECARBOXYLIC ACID ETHYL ESTER
- 3-BROMOINDOLE-
- ETHYL-3-BROMO-1H-INDOLE-2-CARBOXYLATE
- 1H-Indole-2-carboxylic acid, 3-bromo-, ethyl ester
- 3-Br-Ica-Oet
- ETHYL 3-BROMOINDOL-2-CARBOXYLATE
- PubChem2247
- PubChem7204
- KSC495C3L
- DRJWEOYWZOGNQU-UHFFFAOYSA-N
- BCP11446
- STK893364
- Ethyl 3-bromo-1H-indole-2-carboxylate (ACI)
- Indole-2-carboxylic acid, 3-bromo-, ethyl ester (6CI, 7CI)
- 3-Bromo-2-carbethoxyindole
- MFCD02071793
- 3-bromo-1H-indole carboxylic acid ethyl ester
- CS-W002873
- DTXSID60405810
- AC-1736
- DB-022385
- AO-192/13960017
- BBL020674
- AKOS001476188
- AB-0012
- 3-bromo-1H-indolecarboxylic acid ethyl ester
- E0927
- SY006244
- 91348-45-7
- SCHEMBL43369
- 3-Bromoindole-2-carboxylic acid ethyl ester
-
- MDL: MFCD02071793
- Piscine à noyau: 1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
- La clé Inchi: DRJWEOYWZOGNQU-UHFFFAOYSA-N
- Sourire: O=C(C1=C(Br)C2C(=CC=CC=2)N1)OCC
Propriétés calculées
- Qualité précise: 266.98900
- Masse isotopique unique: 266.989
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 3
- Complexité: 247
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 42.1
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.554
- Point de fusion: 149.0 to 153.0 deg-C
- Point d'ébullition: 387.9°C at 760 mmHg
- Point d'éclair: 188.4℃
- Indice de réfraction: 1.646
- Le PSA: 42.09000
- Le LogP: 3.10710
3-Bromoindole-2-carboxylic acid ethyl ester Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Conditions de stockage:Inert atmosphere,2-8°C
3-Bromoindole-2-carboxylic acid ethyl ester PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007051-25g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 25g |
$210.60 | 2023-08-31 | |
| Alichem | A199007051-100g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 100g |
$646.80 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0927-5G |
Ethyl 3-Bromoindole-2-carboxylate |
91348-45-7 | >95.0%(GC) | 5g |
¥975.00 | 2024-04-15 | |
| Fluorochem | 078091-1g |
Ethyl 3-bromoindole-2-carboxylate |
91348-45-7 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 078091-5g |
Ethyl 3-bromoindole-2-carboxylate |
91348-45-7 | 95% | 5g |
£38.00 | 2022-03-01 | |
| Fluorochem | 078091-10g |
Ethyl 3-bromoindole-2-carboxylate |
91348-45-7 | 95% | 10g |
£64.00 | 2022-03-01 | |
| Fluorochem | 078091-25g |
Ethyl 3-bromoindole-2-carboxylate |
91348-45-7 | 95% | 25g |
£131.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E122886-25g |
3-Bromoindole-2-carboxylic acid ethyl ester |
91348-45-7 | 95% | 25g |
¥1027.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E122886-5g |
3-Bromoindole-2-carboxylic acid ethyl ester |
91348-45-7 | 95% | 5g |
¥263.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E122886-1g |
3-Bromoindole-2-carboxylic acid ethyl ester |
91348-45-7 | 95% | 1g |
¥66.90 | 2023-09-03 |
3-Bromoindole-2-carboxylic acid ethyl ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Référence
- Design and synthesis of dual inhibitors of HIV reverse transcriptase and integrase: Introducing a diketoacid functionality into delavirdine, Bioorganic & Medicinal Chemistry, 2008, 16(7), 3587-3595
Méthode de production 3
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 2 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Référence
- Nucleophilic reactions in the indole series: displacement of bromine under phase transfer catalysis, Tetrahedron, 2008, 64(51), 11625-11631
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium bromide , 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ; 8 h, 25 °C
Référence
- Practical and regioselective brominations of aromatic compounds using tetrabutylammonium peroxydisulfate, Tetrahedron Letters, 2004, 45(25), 4887-4890
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium bromide , N-Chloro-N-fluorobenzenesulfonamide Solvents: Acetonitrile ; 10 min, rt
1.2 rt
1.2 rt
Référence
- A quick, mild and efficient bromination using a CFBSA/KBr system, RSC Advances, 2016, 6(93), 90031-90034
Méthode de production 6
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7
Référence
- New N-pyridinyl(methyl)-indole-2- and 3-(Alkyl)carboxamides and Derivatives Acting as Systemic and Topical Inflammation Inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2002, 17(6), 415-424
Méthode de production 7
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 12 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Indolyl linked meta-substituted benzylidene-based novel PPAR ligands: synthetic and docking studies, Medicinal Chemistry Research, 2015, 24(4), 1396-1407
Méthode de production 8
Conditions de réaction
Référence
- Indolyl Linked Meta-Substituted Benzylidenes as Novel Ligands: Synthesis, Biological Evaluation, and Molecular Docking Studies, Journal of Heterocyclic Chemistry, 2019, 56(5), 1542-1552
Méthode de production 9
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 2 h, rt
Référence
- Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354, Bioorganic & Medicinal Chemistry Letters, 2014, 24(19), 4708-4713
Méthode de production 10
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Hydrogen bromide Solvents: Ethyl acetate , Water ; 60 °C; 0.5 h, 60 °C
Référence
- Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization, Organic Letters, 2015, 17(12), 2886-2889
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ; 72 h, rt
Référence
- Green Halogenation of Indoles with Oxone-Halide, Journal of Organic Chemistry, 2023, 88(16), 11497-11503
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium bromide , 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ; 8 h, 25 °C
Référence
- Practical and Regioselective Halogenations of Aromatic Compounds Using Tetrabutylammonium Peroxydisulfate, Phosphorus, 2005, 180(5-6), 1235-1240
Méthode de production 13
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium bromide Solvents: Acetonitrile ; 2 h, rt
Référence
- Electrochemical Direct C-H Halogenation of N-Heteroarenes and Naphthols, European Journal of Organic Chemistry, 2023, 26(35),
Méthode de production 14
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Dabco Solvents: Dichloromethane ; rt
Référence
- DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides, RSC Advances, 2022, 12(12), 7115-7119
Méthode de production 15
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide , Oxygen Catalysts: Ammonium persulfate , Erythrosine Solvents: Acetonitrile ; 10 min, 20 °C
Référence
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide, ACS Omega, 2018, 3(10), 12868-12877
Méthode de production 16
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: N-Methoxy-1-butanesulfonamide Solvents: Heptane ; 17 h, 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C
Référence
- Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504
Méthode de production 17
Conditions de réaction
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 16 h, 30 °C
Référence
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),
Méthode de production 18
Conditions de réaction
Référence
- Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors, European Journal of Medicinal Chemistry, 2014, 83, 617-629
Méthode de production 19
Conditions de réaction
Référence
- Novel indolyl linked para-substituted benzylidene-based phenyl containing thiazolidienediones and their analogs as α-glucosidase inhibitors: synthesis, in vitro, and molecular docking studies, Medicinal Chemistry Research, 2018, 27(3), 903-914
Méthode de production 20
Conditions de réaction
Référence
- 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the NMDA (N-methyl-D-aspartic acid) receptor associated glycine binding site, Journal of Medicinal Chemistry, 1992, 35(10), 1791-9
3-Bromoindole-2-carboxylic acid ethyl ester Raw materials
3-Bromoindole-2-carboxylic acid ethyl ester Preparation Products
3-Bromoindole-2-carboxylic acid ethyl ester Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
Numéro de commande:A22156
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:12
Prix ($):402.0
Courriel:sales@amadischem.com
3-Bromoindole-2-carboxylic acid ethyl ester Littérature connexe
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
Pureté:99%
Quantité:100g
Prix ($):402.0